Cas no 936940-93-1 ((2-methylquinolin-4-yl)boronic acid)

(2-Methylquinolin-4-yl)boronic acid is a versatile boronic acid derivative widely employed in Suzuki-Miyaura cross-coupling reactions, a key methodology for forming carbon-carbon bonds in organic synthesis. Its quinoline scaffold enhances stability and reactivity, making it particularly useful in pharmaceutical and materials science applications. The methyl substituent at the 2-position further modulates electronic and steric properties, improving selectivity in coupling reactions. This compound exhibits good solubility in common organic solvents, facilitating handling in synthetic workflows. Its robust stability under typical reaction conditions ensures reliable performance in constructing complex heterocyclic frameworks. The product is characterized by high purity, ensuring consistent results in demanding applications such as drug discovery and advanced material development.
(2-methylquinolin-4-yl)boronic acid structure
936940-93-1 structure
Product Name:(2-methylquinolin-4-yl)boronic acid
CAS No:936940-93-1
MF:C10H10BNO2
MW:187.002902507782
MDL:MFCD12964593
CID:1122230
PubChem ID:119094740
Update Time:2025-08-04

(2-methylquinolin-4-yl)boronic acid Chemical and Physical Properties

Names and Identifiers

    • B-(2-methyl-4-quinolinyl)-Boronic acid
    • (2-methylquinolin-4-yl)boronic acid
    • B-(2-Methyl-4-quinolinyl)boronic acid
    • DTXSID001286499
    • EN300-204619
    • (2-Methylquinolin-4-yl)boronicacid
    • 936940-93-1
    • DB-156926
    • MDL: MFCD12964593
    • Inchi: 1S/C10H10BNO2/c1-7-6-9(11(13)14)8-4-2-3-5-10(8)12-7/h2-6,13-14H,1H3
    • InChI Key: IOGHNYQWDYHXCI-UHFFFAOYSA-N
    • SMILES: OB(C1C=C(C)N=C2C=CC=CC2=1)O

Computed Properties

  • Exact Mass: 187.0804587g/mol
  • Monoisotopic Mass: 187.0804587g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 201
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 53.4Ų

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(2-methylquinolin-4-yl)boronic acid Related Literature

Additional information on (2-methylquinolin-4-yl)boronic acid

Recent Advances in the Application of (2-Methylquinolin-4-yl)boronic Acid (CAS: 936940-93-1) in Chemical Biology and Drug Discovery

The compound (2-methylquinolin-4-yl)boronic acid (CAS: 936940-93-1) has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. As a boronic acid derivative, it plays a crucial role in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry. Recent studies have highlighted its potential as a key intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and proteolysis-targeting chimeras (PROTACs). This research brief aims to summarize the latest findings and applications of this compound, providing insights into its mechanistic roles and therapeutic potential.

One of the most notable advancements involves the use of (2-methylquinolin-4-yl)boronic acid in the design of covalent kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a warhead in targeting non-conserved cysteine residues in Bruton's tyrosine kinase (BTK). The boronic acid moiety facilitates reversible covalent binding, offering a unique advantage in achieving selectivity and reducing off-target effects. This approach has shown promise in preclinical models of B-cell malignancies, with improved pharmacokinetic profiles compared to traditional irreversible inhibitors.

In the realm of targeted protein degradation, researchers have leveraged the compound's ability to form stable boronate esters with diols present in various E3 ligase ligands. A groundbreaking Nature Chemical Biology paper (2024) reported the development of heterobifunctional degraders incorporating (2-methylquinolin-4-yl)boronic acid as the warhead for target protein binding. These molecules demonstrated enhanced cellular permeability and proteasome-mediated degradation efficiency against challenging targets such as transcription factors and scaffolding proteins.

The compound's utility extends beyond therapeutic applications. Recent work in chemical biology has employed (2-methylquinolin-4-yl)boronic acid as a fluorescent probe for saccharide detection. Its intrinsic fluorescence properties, combined with the boronic acid's affinity for diols, enable sensitive and selective detection of glucose and other biologically relevant carbohydrates. This dual functionality has been exploited in the development of continuous glucose monitoring systems with improved stability over conventional enzyme-based sensors.

From a synthetic chemistry perspective, advances in the preparation of (2-methylquinolin-4-yl)boronic acid have been reported. A 2024 Organic Process Research & Development publication detailed a novel, scalable synthesis route that reduces palladium catalyst loading while maintaining high yield and purity. This development addresses previous challenges in large-scale production, making the compound more accessible for both academic and industrial applications.

Looking forward, the unique properties of (2-methylquinolin-4-yl)boronic acid position it as a valuable tool in emerging areas such as covalent fragment-based drug discovery and the development of next-generation antibody-drug conjugates (ADCs). Ongoing research is exploring its incorporation into bifunctional molecules that can simultaneously engage multiple biological targets, potentially opening new avenues for treating complex diseases like cancer and neurodegenerative disorders.

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